![molecular formula C11H10FN3O B6143422 N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 149047-30-3](/img/structure/B6143422.png)
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide (FMC) is an organic compound used in scientific research. It is a synthetic molecule that is commonly used as a building block in the synthesis of other compounds. FMC is a versatile molecule, with a wide range of applications in the field of organic chemistry. It is also used in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is widely used in scientific research, especially in the field of organic chemistry. It is used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. This compound has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the formation of protein-protein interactions.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is not well understood. However, it is believed to act as a ligand to bind to certain proteins and other molecules. This binding can then alter the activity of the protein or molecule, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of effects on biochemical and physiological processes. It has been shown to regulate gene expression, alter protein-protein interactions, and affect the activity of enzymes. It has also been shown to have an effect on cell signaling pathways and the metabolism of certain molecules.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a building block in the synthesis of other compounds. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use. This compound is not soluble in water, and must be dissolved in a polar solvent such as DMF or DMSO. It is also toxic in high concentrations, and must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide in scientific research. It could be used to study the regulation of gene expression and protein-protein interactions in greater detail. It could also be used to explore the effects of this compound on cell signaling pathways and the metabolism of certain molecules. Additionally, this compound could be used to develop new pharmaceuticals and agrochemicals. Finally, this compound could be used to develop new methods of synthesizing other compounds.
Synthesemethoden
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide is synthesized through a number of different methods. The most common method is the reaction of 4-fluorophenylmethyl chloride with 1H-imidazole-1-carboxamide. This reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature and is usually complete within two hours.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDIEXLQYSGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


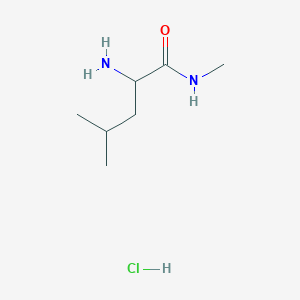

![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)
![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)
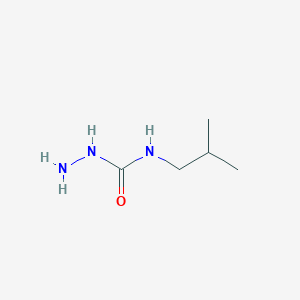
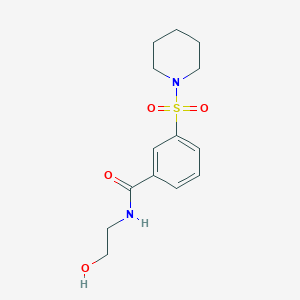
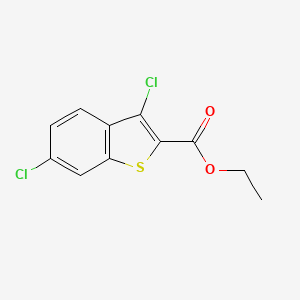
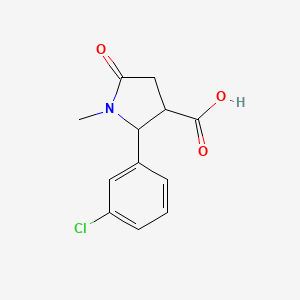


![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)